3-叔丁基-1,2-恶唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

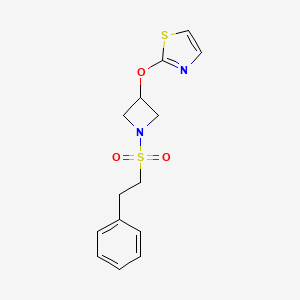

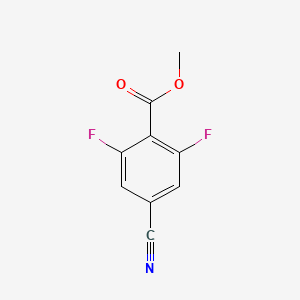

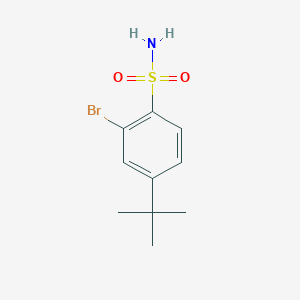

3-Tert-butyl-1,2-oxazole-4-carbaldehyde is a compound that falls within the broader class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring system. The tert-butyl group attached to the third position and the carbaldehyde group at the fourth position make this compound of particular interest due to its potential pharmacological properties and its utility in various chemical syntheses.

Synthesis Analysis

The synthesis of oxazole derivatives, such as 3-Tert-butyl-1,2-oxazole-4-carbaldehyde, can be achieved through various methods. One efficient approach is the TMSOTf-promoted selective triple consecutive insertions of tert-butyl isocyanide into aldehydes, which yields 4-cyanooxazoles in high yields in a one-pot manner . This method is significant as it provides a route to synthesize oxazole derivatives with critical "CN" and "C-N≡C" moieties, which are valuable in pharmacological research.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be examined using computational techniques such as DFT-B3LYP with a basis set 6-311++G(d,p). This allows for the optimization of the structure, providing insights into bond lengths, bond angles, and vibrational frequencies . Such detailed structural analysis is crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Oxazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the transformation of 4-amino-5-(tert-butyl-NNO-azoxy)-2-tert-butyl-2H-1,2,3-triazole 1-oxide into different compounds under acidic conditions demonstrates the reactivity of oxazole-related structures . Additionally, the dimerization of 1,2,4-triazole-3-carbaldehydes in the solid state to form carbonyl-free hemiaminals indicates the propensity of such compounds to participate in unique chemical interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Tert-butyl-1,2-oxazole-4-carbaldehyde can be inferred from related compounds. For example, the polarizabilities, first-order hyperpolarizabilities, and dipole moments of carbazole-linked phenothiazine derivatives suggest potential applications in the preparation of non-linear optical (NLO) crystals . The crystal structures of related triazole derivatives also provide insights into the intermolecular interactions that could influence the physical properties of oxazole derivatives .

科学研究应用

晶体结构研究

对类似化合物(如 2-叔丁基-4-甲基-3-(4-甲苯磺酰基)-1,3-恶唑烷-4-甲醛)的研究有助于理解对映异构化合物的晶体结构,这在晶体学和材料科学领域至关重要。研究这些化合物的晶体结构有助于理解它们的物理和化学性质(Flock 等,2006)。

光物理和电化学应用

叔丁基取代的甲醛已被用于合成光物理有趣的化合物。例如,叔丁基-1,3-二甲基芘 5-甲醛已被用于生产炔基官能化的芘衍生物。这些化合物显示出光电应用的潜力,例如在有机发光二极管 (OLED) 中,突出了它们在先进材料科学中的重要性(Hu 等,2013)。

合成化学应用

3-叔丁基-1,2-恶唑-4-甲醛等化合物中的叔丁基在合成化学中起着至关重要的作用。例如,已经研究了类似化合物衍生物 5-叠氮基-4-甲酰基恶唑的合成和热解,以了解它们的稳定性和反应性。这些发现对于开发有机化学中的新合成途径很重要(L'abbé 等,1993)。

催化和多组分反应

含有叔丁基的化合物,如 3-叔丁基-1,2-恶唑-4-甲醛,用于多组分反应。例如,已经开发了涉及叔丁基异氰化物的铈(III)三氟甲磺酸盐催化的反应,以组装三唑-恶唑衍生物。此类反应在药物化学中对于产生结构多样且具有潜在生物活性的分子是有价值的(Cao 等,2020)。

不对称合成中的应用

与叔丁基取代的甲醛密切相关的 N-叔丁基磺酰亚胺用于胺的不对称合成。这个过程对于产生手性化合物很重要,手性化合物在制药和农用化学品中具有重要的应用(Ellman 等,2002)。

安全和危害

- Precautionary Statements : Handle with care (P261, P264, P271, P280). In case of contact, rinse eyes and skin thoroughly (P302+P352, P304+P340, P305+P351+P338). Seek medical attention if irritation persists (P332+P313, P337+P313). Store away from incompatible materials (P403+P233, P405). Dispose of properly (P501) .

属性

IUPAC Name |

3-tert-butyl-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCNXECVBKLOQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1521395-16-3 |

Source

|

| Record name | 3-tert-butyl-1,2-oxazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)

![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)

![2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3006757.png)

![8-(2,3-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3006759.png)